molecular formula C12H15BFNO4 B1408915 (4-Fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid CAS No. 1704080-43-2

(4-Fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid

Cat. No.: B1408915
CAS No.: 1704080-43-2
M. Wt: 267.06 g/mol
InChI Key: JWNZPTXJEUFQFR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of this compound is 267.06 g/mol. The InChI code, which represents the structure of the compound, is 1S/C12H15BFNO3/c14-11-5-4-9 (13 (17)18)8-10 (11)12 (16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 .


Chemical Reactions Analysis

As mentioned earlier, boronic acids like this one are often used as reactants in coupling reactions . They can react with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .


Physical and Chemical Properties Analysis

This compound is a powder . The storage temperature is 2-8°C .

Scientific Research Applications

Optical Modulation in Nanotubes

  • Phenyl boronic acids, including compounds similar to (4-Fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid, are used in optical modulation. They demonstrate the ability to quench the near-infrared fluorescence in response to saccharide binding when conjugated to polyethylene glycol-wrapped single-walled carbon nanotubes (Mu et al., 2012).

Crystal Structure and Synthesis

  • Amino-3-fluorophenyl boronic acid, closely related to the compound , has been synthesized and analyzed for its crystal structure. This type of compound is useful in creating glucose-sensing materials (Das et al., 2003).

Fluorescence Quenching Studies

  • Boronic acid derivatives, such as 4-fluoro-2-methoxyphenyl boronic acid, are studied for their fluorescence quenching properties in alcohols, providing insights into the conformational changes in the ground state of solutes (Geethanjali et al., 2015).

Role in Organic Synthesis

  • Fluorine-substituted boronic acids, like the one , are significant in organic synthesis due to their electron-withdrawing properties and influence on Lewis acidity (Gozdalik et al., 2017).

Catalyst Applications

  • Organoboron acids, including boronic and borinic acids, are utilized as catalysts in diverse organic synthesis processes. They are beneficial due to their reversible covalent interactions and Lewis acidity (Dimitrijević et al., 2013).

Biomaterials and Binding Affinity

  • The binding affinity of various boronic acids, including derivatives similar to the subject compound, is studied with biologically relevant diols. Such research is crucial in biomaterials for sensing, delivery, and materials chemistry (Brooks et al., 2018).

Interaction with Enzymes

  • Studies on fluorine-substituted benzeneboronic acids have been conducted to understand their interaction with enzymes such as subtilisin Carlsberg, highlighting their potential use in biochemistry and enzyme research (London & Gabel, 1994).

Safety and Hazards

The compound has several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Properties

IUPAC Name

[4-fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFNO4/c14-11-2-1-8(13(18)19)7-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16,18-19H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNZPTXJEUFQFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)N2CCC(CC2)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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